molecular formula C19H19NO4 B557565 Fmoc-Abu-OH CAS No. 135112-27-5

Fmoc-Abu-OH

Cat. No. B557565
CAS RN: 135112-27-5
M. Wt: 325.4 g/mol
InChI Key: XQIRYUNKLVPVRR-KRWDZBQOSA-N
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Description

Fmoc-Abu-OH, also known as N-α-Fmoc-L-α-aminobutyric acid or Fmoc-2-aminobutanoic acid, is an alanine derivative . It is used as a standard building block for the introduction of aminobutyric amino-acid residues by Fmoc Solid Phase Peptide Synthesis .


Synthesis Analysis

This compound is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.36 .


Chemical Reactions Analysis

This compound is suitable for Fmoc solid-phase peptide synthesis . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution: the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .


Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −22.0±2°, c = 1% in DMF . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Phosphonopeptide Isosteres : Fmoc-Abu-OH is used in the synthesis of D- and L-enantiomers of Fmoc-Abu[PO(OCH2CHCH2)2]-OH for solid-phase phosphonopeptide synthesis. This synthesis method allows access to phosphonopeptide isosteres of serine phosphopeptides, which are useful in peptide research (Shapiro et al., 1993).

  • Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, including this compound, are utilized in the development of biomedical materials for antibacterial and anti-inflammatory purposes. These materials demonstrate significant effects on bacterial morphology and offer new methods for functional incorporation within resin-based composites (Schnaider et al., 2019).

  • Peptide Synthesis with Phosphoamino Acids : this compound is integral in the efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides, demonstrating its utility in complex peptide synthesis. This approach is vital for creating peptides with specific amino acid sequences and properties (Perich, 2009).

  • Supramolecular Gels and Antimicrobial Activity : Fmoc-functionalized amino acids, including this compound, are used to create supramolecular hydrogels with applications in the biomedical field. These gels possess biocompatible and biodegradable properties and have been studied for their antimicrobial activities (Croitoriu et al., 2021).

  • Hybrid Hydrogel Development : Fmoc-protected amino acid-based hydrogels have been developed incorporating functionalized single-walled carbon nanotubes (f-SWCNT), creating hybrid hydrogels with enhanced thermal stability and mechanical properties. This represents a significant advance in the development of functional materials (Roy & Banerjee, 2012).

  • Stabilizing Fluorescent Silver Nanoclusters : N-terminally Fmoc-protected amino acids like this compound can stabilize fluorescent silver nanoclusters within a hydrogel matrix, offering potential applications in biotechnology and nanotechnology (Roy & Banerjee, 2011).

Safety and Hazards

Fmoc-Abu-OH can cause skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The self-assembly of Fmoc protected single amino acids like Fmoc-Abu-OH is of particular interest for many reasons, including their ease of synthesis, functional diversity, stability, and biocompatibility . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Biochemical Analysis

Biochemical Properties

Fmoc-Abu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation and cleavage of bonds during the synthesis and deprotection stages .

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms bonds with other amino acids to create peptides, and these peptides can then interact with various biomolecules. The Fmoc group is also involved in the protection of the amine group during peptide synthesis, preventing unwanted side reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can be observed in the peptides that have been synthesized. Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is well-tolerated in BALB/c mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation and cleavage of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues occur during the process of peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRYUNKLVPVRR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135112-27-5
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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